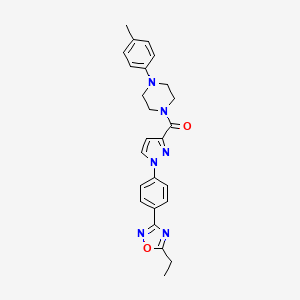

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(p-tolyl)piperazin-1-yl)methanone

Description

This compound features a hybrid heterocyclic scaffold combining a pyrazole core, a 1,2,4-oxadiazole substituent, and a 4-(p-tolyl)piperazine moiety. The pyrazole ring is substituted at the 3-position with a ketone-linked piperazine group, while the 1,2,4-oxadiazole at the 4-position of the phenyl ring introduces electron-deficient character. The ethyl group on the oxadiazole may enhance lipophilicity, while the p-tolyl group on piperazine could influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-3-23-26-24(28-33-23)19-6-10-21(11-7-19)31-13-12-22(27-31)25(32)30-16-14-29(15-17-30)20-8-4-18(2)5-9-20/h4-13H,3,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGJQASKAGRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(p-tolyl)piperazin-1-yl)methanone, often referred to as a novel oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 401.47 g/mol. The structure includes a 1,2,4-oxadiazole ring and a pyrazole moiety, both known for their bioactive potential. The compound's logP value is 5.1896, suggesting good lipophilicity which is favorable for cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O2 |

| Molecular Weight | 401.47 g/mol |

| logP | 5.1896 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 69.383 Ų |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon adenocarcinoma), and H9c2 (rat heart myoblast) cells .

Case Study:

A derivative of this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index for further development.

Anti-inflammatory Activity

The presence of the pyrazole moiety in the compound is associated with anti-inflammatory properties. A related compound was found to surpass the anti-inflammatory efficacy of diclofenac sodium in various assays . This suggests that the current compound may also possess similar or enhanced anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 ~ 92.4 µM | |

| Anti-inflammatory | Superior to diclofenac | |

| Antimicrobial | MIC: 15.6 - 62.5 µg/mL |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways: Similar oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Receptors: The presence of piperazine may enhance binding to specific receptors involved in inflammatory responses and cell signaling pathways.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrazole rings. For instance, derivatives similar to the compound have shown significant antibacterial and antifungal activity against various strains. A study demonstrated that certain derivatives exhibited activity comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

Compounds with similar structural features have been evaluated for their anticancer activities. For example, a related pyrazole derivative was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent cytotoxicity . The mechanism of action often involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of the compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance mechanisms. For instance, docking simulations indicated strong interactions with tubulin and other protein targets relevant in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, a series of oxadiazole derivatives were synthesized and tested for antimicrobial activity using standard protocols. The results indicated that compounds featuring the oxadiazole moiety exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A library of substituted pyrazole derivatives was synthesized and screened for cytotoxicity against various cancer cell lines. The most promising compound showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole moiety (5-ethyl-1,2,4-oxadiazol-3-yl) is typically synthesized via cyclization reactions. For example, diamines reacting with diketones under acidic conditions can form oxadiazole rings . A similar approach may be used here, where a diamine precursor reacts with a diketone to form the oxadiazole core.

Key Reaction Example

-

Reagents : Diamine, diketone, acid catalyst.

-

Outcome : Cyclization to form the oxadiazole ring.

Piperazine Subunit Integration

The piperazine group (4-(p-tolyl)piperazin-1-yl) is typically introduced via nucleophilic substitution or coupling reactions. For example, benzoyl chloride derivatives reacting with piperazine under basic conditions form amide bonds .

Key Reaction Example

-

Reagents : Piperazine, benzoyl chloride analog, base (e.g., triethylamine).

-

Outcome : Amide bond formation between piperazine and the aromatic group.

Functional Group Transformations

The compound undergoes several functional group modifications to achieve its final structure.

Coupling Reactions

The oxadiazole-phenyl group couples with the pyrazole moiety via cross-coupling reactions (e.g., Suzuki coupling). This step typically involves a halogenated intermediate reacting with a boronic acid under palladium catalysis.

Key Reaction Example

-

Reagents : Halogenated pyrazole, oxadiazole-phenyl boronic acid, Pd catalyst.

Carbonyl Bond Formation

The methanone group (C=O) linking the pyrazole and piperazine subunits is likely formed via carbonyl coupling reactions (e.g., using DCC or EDCl as coupling agents).

Key Reaction Example

Critical Reaction Conditions

Optimal reaction conditions are crucial for achieving high yields and purity.

Oxadiazole Formation

The cyclization of diamines with diketones proceeds via nucleophilic attack, forming the five-membered ring. Acid catalysis facilitates proton transfer, stabilizing intermediates .

Pyrazole Formation

Hydrazines react with α,β-unsaturated ketones in a cyclocondensation mechanism, followed by oxidative aromatization to form the pyrazole ring .

Piperazine Integration

Nucleophilic substitution of halogenated benzoyl derivatives with piperazine forms stable amide bonds, essential for the compound’s structural integrity .

Biological Activity Correlations

While not directly tied to synthesis, the compound’s functional groups (e.g., pyrazole, piperazine) are known to contribute to biological activity. For example:

-

Pyrazoles : Common in anticonvulsants and anticancer agents .

-

Piperazines : Frequently found in drugs targeting CNS disorders and metabolic diseases .

Challenges and Considerations

-

Regioselectivity : Ensuring correct coupling positions during cross-coupling reactions.

-

Solubility : Managing the compound’s solubility during multi-step syntheses.

-

Purification : Crystallization or chromatography may be required to isolate the final product .

References : EviTAChem (2025). US Patent US20100160323A1 (2009). PMC7663458 (2020). MDPI1420-3049 (2022). PMC6017056 (2018). MDPI (2025).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with overlapping structural features. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

Piperazine moiety: Enhances solubility compared to non-piperazine analogs (e.g., ’s triazole derivatives), though the p-tolyl group may offset this by increasing lipophilicity .

Substituent Effects: The ethyl group on the oxadiazole (vs. methoxy in ) may improve metabolic stability but reduce polarity, impacting bioavailability. p-Tolyl on piperazine (vs.

Synthetic Routes :

- Unlike triazole derivatives synthesized via copper-catalyzed click chemistry (), oxadiazoles typically require cyclodehydration of acylhydrazides or nitrile oxides, suggesting distinct synthetic challenges .

Research Findings and Pharmacological Implications

While direct data on the target compound’s bioactivity are absent in the provided evidence, inferences can be drawn:

- Antifungal Potential: Structural similarity to ’s triazole-thiadiazole hybrids (14α-demethylase inhibitors) suggests possible antifungal activity, modulated by oxadiazole’s electronic properties .

- Antimicrobial Activity : Pyrazole-oxadiazole hybrids in literature often exhibit broad-spectrum antimicrobial effects, though substituent choice (e.g., ethyl vs. methoxy) critically influences potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: The compound's heterocyclic core (pyrazole, oxadiazole) can be synthesized via cyclocondensation reactions. For example, hydrazine hydrate in glacial acetic acid under reflux (4–10 hours) is effective for pyrazole ring formation, as demonstrated in analogous syntheses . Oxadiazole rings may require dehydrative cyclization using reagents like POCl₃. Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., sodium hydride in toluene for ketone intermediates) . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions and piperazine linkage .

- FTIR to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- X-ray crystallography (if crystalline) to resolve stereochemistry and confirm the methanone bridge geometry .

- Elemental analysis (C, H, N) to verify purity (>95% recommended) .

Q. How should initial biological screening be designed for this compound?

- Methodological Answer: Prioritize targets based on structural analogs. For example:

- Enzyme inhibition assays (e.g., fungal 14-α-demethylase, referenced in docking studies ).

- Cellular viability assays (MTT/XTT) against cancer or microbial lines, using 10–100 µM dose ranges .

- Include positive controls (e.g., fluconazole for antifungal screening) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer: Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -COOH) to the p-tolyl or piperazine moieties .

- Prodrug strategies : Acetylate labile groups to enhance bioavailability .

- Metabolic profiling : Use LC-MS to identify degradation products in plasma/liver microsomes .

Q. What computational approaches are suitable for predicting target interactions?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14-α-demethylase (PDB: 3LD6) . Focus on the oxadiazole and methanone groups as key pharmacophores.

- MD simulations : Assess binding stability (20–50 ns trajectories) in explicit solvent .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with activity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 10 hours) and improves oxadiazole cyclization efficiency .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving the phenyl-oxadiazole moiety .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What environmental fate studies are relevant for this compound?

- Methodological Answer: Follow OECD guidelines for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.